1-(2-Chlorophenyl)ethanol
Overview
Description
1-(2-Chlorophenyl)ethanol is an organic compound with the molecular formula C8H9ClO. It is a chlorinated derivative of phenylethanol, characterized by the presence of a chlorine atom at the ortho position of the benzene ring. This compound is of significant interest due to its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
1-(2-Chlorophenyl)ethanol (CPE) is a compound of health and environmental concern due to its toxicity and its use as an intermediate in pharmaceutical manufacturing .
Mode of Action
It is known that CPE acts in the central nervous system (CNS) rather than directly on skeletal muscle .
Biochemical Pathways
CPE is effectively dechlorinated to 1-phenyl ethanol (PE) accompanied by the equivalent release of chloride . This process is catalyzed by Pd/Fe bimetal . The extent of CPE dechlorination increased with temperature, Fe dosage, and Pd loading . A decrease in solution pH increased CPE dechlorination, presumably from an increase in hydrogen production .
Pharmacokinetics
It is known that the dechlorination of cpe to pe follows pseudo-first-order kinetics with an activation energy of 567 kJ/mol .
Result of Action
The results of toxicity testing showed that CPE was very toxic to Chlorella, whereas PE showed little toxicity . The toxicity of the reaction solution declined gradually and the promoting effects on Chlorella intensified consequently with the dechlorination process .
Action Environment
The reductive dechlorination of CPE to PE by Pd/Fe was a detoxification process . It may be used to effectively reduce the toxicological effects of CPE-contaminated wastewater, thereby enhancing the performance of subsequent biological processes in wastewater treatment . The environmental factors such as temperature, Fe dosage, Pd loading, and solution pH significantly influence the dechlorination process .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2-Chlorophenyl)ethanol are not fully understood. It is known that this compound can participate in various biochemical reactions. For instance, it has been used in the synthesis of (S)-1-(2-chlorophenyl)ethanol, a process that involves the enzyme ketoreductase
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that the compound can be used in the synthesis of (S)-1-(2-chlorophenyl)ethanol, which has been shown to have significant effects on cellular function. For example, in a study involving the bacterium Escherichia coli, it was found that the presence of (S)-1-(2-chlorophenyl)ethanol led to improved performance in the synthesis of (S)-1-(2-chlorophenyl)ethanol .
Molecular Mechanism
It is known that the compound can participate in reactions involving the enzyme ketoreductase . This suggests that this compound may exert its effects at the molecular level through interactions with this enzyme.
Temporal Effects in Laboratory Settings
In a study involving the bacterium Escherichia coli, it was found that the presence of (S)-1-(2-chlorophenyl)ethanol led to improved performance in the synthesis of (S)-1-(2-chlorophenyl)ethanol over a period of 14 hours .
Metabolic Pathways
It is known that the compound can participate in reactions involving the enzyme ketoreductase , suggesting that it may be involved in metabolic pathways related to this enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-chloroacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the compound is often produced via the catalytic hydrogenation of 2-chloroacetophenone. This method employs a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The process is efficient and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 2-chloroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of this compound can lead to the formation of 2-chlorophenylethane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ethanol or tetrahydrofuran.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 2-Chloroacetophenone.
Reduction: 2-Chlorophenylethane.
Substitution: Various chlorinated or brominated derivatives depending on the reagent used.
Scientific Research Applications
1-(2-Chlorophenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the production of fine chemicals and as a solvent in certain industrial processes
Comparison with Similar Compounds
2-Chlorophenylethanol: Similar in structure but lacks the hydroxyl group at the ortho position.
2-Chloroacetophenone: An oxidized form of 1-(2-Chlorophenyl)ethanol.
2-Chlorophenylethane: A reduced form of this compound
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties. The presence of both the hydroxyl and chlorine groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(2-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUBOVLGCYUYFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884623 | |
Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13524-04-4 | |
Record name | 1-(2-Chlorophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13524-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 2-chloro-alpha-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013524044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2-Chlorophenyl)ethanol in organic synthesis?
A1: this compound serves as a key chiral intermediate in the synthesis of various pharmaceuticals, particularly polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs. [, ]
Q2: Can you describe a cost-effective method for producing (S)-1-(2-Chlorophenyl)ethanol?
A2: A cost-effective method for producing (S)-1-(2-Chlorophenyl)ethanol involves using Escherichia coli cells genetically engineered to express genes from Candida tenuis (xylose reductase) and Candida boidinii (formate dehydrogenase). This biocatalytic approach allows for the reduction of ortho-chloroacetophenone with high enantioselectivity (ee >99.9%) and yield (96%). This method significantly reduces production costs compared to traditional chemical synthesis. [, ]
Q3: Are there alternative biocatalysts for (S)-1-(2-Chlorophenyl)ethanol production?
A3: Yes, besides engineered E. coli, native microorganisms like Candida tenuis and Pichia stipitis exhibit inherent xylose reductase activity, enabling them to reduce ortho-chloroacetophenone to (S)-1-(2-Chlorophenyl)ethanol. These native hosts offer advantages in process development by eliminating the need for extensive strain engineering. []
Q4: What strategies can be employed to enhance the efficiency of (S)-1-(2-Chlorophenyl)ethanol bioproduction?
A4: Process intensification techniques such as in situ substrate supply and product removal using a solvent like hexane can significantly improve biocatalyst stability and productivity. This is particularly crucial as the biocatalyst can be sensitive to the accumulating product. [, ] Additionally, optimizing the expression of the ketoreductase and formate dehydrogenase enzymes involved in the bioreduction process in E. coli can further enhance catalytic efficiency. []
Q5: How can the catalytic efficiency of enzymes involved in (S)-1-(2-Chlorophenyl)ethanol synthesis be improved?
A5: Fine-tuning the substrate binding mode of carbonyl reductases, such as BaSDR1, through targeted mutagenesis can significantly enhance their catalytic efficiency without compromising enantioselectivity. For instance, mutations like Q139S and D253Y in BaSDR1 led to a nine-fold improvement in catalytic efficiency for ortho-haloacetophenone reduction. []
Q6: What advanced immobilization strategies can be employed for multi-enzyme cascade biocatalysis in (S)-1-(2-Chlorophenyl)ethanol production?
A6: Precision co-immobilization of multiple enzymes on solid supports can be achieved using techniques like SpyTag/SpyCatcher binding and genetic incorporation of non-canonical amino acids. This approach allows for the ordered layering of enzymes, like alcohol dehydrogenase and aldo-keto reductase, enabling efficient cascade biocatalysis for (S)-1-(2-Chlorophenyl)ethanol synthesis with in situ NADPH regeneration. []
Q7: Can this compound be broken down into less harmful compounds?
A7: Yes, catalytic dechlorination using Palladium/Iron (Pd/Fe) bimetal can effectively remove chlorine from this compound, transforming it into the less toxic 1-phenylethanol. This process, stimulated by higher temperatures, Fe dosage, and Pd loading, offers a detoxification strategy for this compound contaminated wastewater. []
Q8: How is the enantiomeric purity of this compound determined?
A8: High-performance liquid chromatography (HPLC) using chiral stationary phases like amylose tris-(3-chlorophenylcarbamate) is a common method for separating and quantifying the enantiomers of this compound, providing valuable information about its enantiomeric purity. []
Q9: Are there any known applications of this compound beyond pharmaceuticals?
A9: While primarily known as a pharmaceutical intermediate, this compound's role as a chiral building block extends its utility to other areas of organic synthesis. Its derivatives, like planar chiral ruthenium complexes formed via reaction with [Cp*Ru(CH3CN)3][OTf], hold potential in asymmetric catalysis. []
Q10: What are the environmental concerns regarding this compound?
A10: The toxicity of this compound to aquatic organisms like Chlorella highlights the need for effective treatment of contaminated water streams. [] Research into the environmental fate, bioaccumulation potential, and long-term effects of this compound is essential to mitigate any negative impacts.
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